molecular formula C11H11NO B556539 4-Methoxy-2-naphthylamine CAS No. 2764-95-6

4-Methoxy-2-naphthylamine

Cat. No.: B556539
CAS No.: 2764-95-6
M. Wt: 173.21 g/mol
InChI Key: SFKZPTYRENGBTJ-UHFFFAOYSA-N
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Description

4-Methoxy-2-naphthylamine is an organic compound with the chemical formula C₁₁H₁₁NOThis compound is a powdery substance that is soluble in some organic solvents, such as ethanol and dimethyl sulfoxide .

Mechanism of Action

Target of Action

The primary targets of 4-Methoxy-2-naphthylamine are dipeptidyl peptidase II (DPP II) and cathepsin B . These enzymes play crucial roles in protein degradation and regulation of biological processes.

Mode of Action

This compound interacts with its targets by serving as a substrate. For instance, DPP II in normal rat lung can hydrolyze Lys-Ala or Lys-Pro derivatives of this compound . Similarly, cathepsin B activity was demonstrated using 2-methoxy-4-naphthylamide (MNA) substrates .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to protein degradation. The compound’s interaction with DPP II and cathepsin B can influence the breakdown of proteins, affecting various downstream biological processes .

Pharmacokinetics

It is known that the compound is a strong basic compound , which may influence its absorption, distribution, metabolism, and excretion in the body.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to protein degradation. By serving as a substrate for enzymes like DPP II and cathepsin B, it can influence the breakdown of proteins and thus affect various biological processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be −20°C , suggesting that temperature can affect its stability

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-naphthylamine typically involves the reaction of 4-methoxy-2-nitronaphthalene with reducing agents. One common method is the reduction of 4-methoxy-2-nitronaphthalene using hydrogen gas in the presence of a palladium catalyst. The reaction conditions usually involve a temperature range of 50-100°C and a pressure of 1-5 atmospheres .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The reduction process is similar to the laboratory method but optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2-naphthylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 1-Naphthylamine
  • 2-Naphthylamine
  • 4-Methoxy-2-methylaniline
  • 2-Aminoanthracene

Comparison: 4-Methoxy-2-naphthylamine is unique due to its methoxy group, which provides electron-donating properties that influence its reactivity and applications. Compared to 1-Naphthylamine and 2-Naphthylamine, the presence of the methoxy group in this compound enhances its utility in electrophilic aromatic substitution reactions. Additionally, its applications in the development of organic semiconductors and fluorescent probes distinguish it from other similar compounds .

Properties

IUPAC Name

4-methoxynaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-13-11-7-9(12)6-8-4-2-3-5-10(8)11/h2-7H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKZPTYRENGBTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60182018
Record name 4-Methoxy-2-naphthylamine
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Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light pink powder; [Sigma-Aldrich MSDS]
Record name 4-Methoxy-2-naphthylamine
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CAS No.

2764-95-6
Record name 4-Methoxy-2-naphthylamine
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Record name 4-Methoxy-2-naphthylamine
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Record name 2764-95-6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 4-Methoxy-2-naphthylamine itself is not the target. Instead, it serves as a tag attached to a peptide substrate. This tagged substrate is designed to be cleaved by specific enzymes, releasing free this compound. This release is then detected through various methods, providing information about the enzyme's activity and localization. [, , ]

A:

  • Spectroscopic Data: this compound exhibits characteristic absorbance in the UV-Vis spectrum, and its derivatives, particularly azo dyes, show distinct spectral shifts depending on the coupled diazonium salt. [, , ]

ANone: this compound doesn't possess inherent catalytic properties. It is the enzymes that cleave the substrates containing it that have catalytic activity. Applications include:

  • Protease Detection: Identifying and localizing enzymes like dipeptidyl peptidases, aminopeptidases, and cathepsin B in various tissues and cells. [, , , , ]
  • Enzyme Kinetic Studies: Investigating enzyme kinetics and inhibition by analyzing the rate of this compound release. [, ]

A: While specific studies on this compound using computational methods are limited in the provided research, its spectral properties and potential for forming azo dyes make it amenable to computational analysis, including molecular modeling and prediction of spectral properties. []

A: While generally stable, prolonged storage may require precautions against oxidation. Specific formulation strategies are less relevant for this compound itself, as it is mainly used as part of research reagents. []

A: PK/PD studies are not typically conducted on this compound as it is not a pharmaceutical agent. Research focuses on its use as a tool in in vitro assays and histochemical studies. [, ]

A: "Efficacy" in the traditional pharmacological sense is not applicable to this compound. Its value lies in its effectiveness as a tool for detecting and quantifying enzyme activity in both in vitro assays and in situ histochemical preparations. [, ]

A: The concept of resistance is not relevant to this compound as it is not a drug intended for therapeutic purposes. []

A: While specific toxicity data is not provided, general laboratory safety precautions should be taken when handling this compound, as with any chemical reagent. []

ANone:

  • Spectrophotometry: Measuring absorbance changes after the enzymatic release of this compound or the formation of its azo dye derivatives. [, , ]
  • Fluorometry: Detecting the fluorescence of this compound or its derivatives upon excitation with UV light. [, , ]
  • Electrophoresis: Separating enzymes and detecting their activity in gels using substrates containing this compound. [, ]

A: Other leaving groups, such as 7-amino-4-methylcoumarin (AMC), are used in fluorogenic enzyme substrates. The choice depends on factors like the desired sensitivity, the excitation and emission wavelengths, and the compatibility with the specific assay. [, ]

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